![molecular formula C42H34O20 B2723037 (2R,3S,4S,5S)-2,3,4,5-Tetrakis[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]-2,3,4,5-tetrahydroxyhexanedioic acid CAS No. 1419478-52-6](/img/no-structure.png)

(2R,3S,4S,5S)-2,3,4,5-Tetrakis[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]-2,3,4,5-tetrahydroxyhexanedioic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

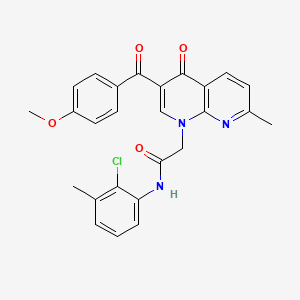

(2R,3S,4S,5S)-2,3,4,5-Tetrakis[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]-2,3,4,5-tetrahydroxyhexanedioic acid is a useful research compound. Its molecular formula is C42H34O20 and its molecular weight is 858.714. The purity is usually 95%.

BenchChem offers high-quality (2R,3S,4S,5S)-2,3,4,5-Tetrakis[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]-2,3,4,5-tetrahydroxyhexanedioic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3S,4S,5S)-2,3,4,5-Tetrakis[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]-2,3,4,5-tetrahydroxyhexanedioic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Layer Structure and Poly(phenylene-terephthalamide)s Research on tetrakis(alkylthio)terephthalic acids, such as the compound , has led to the development of poly(phenylene-terephthalamide)s. These polymers form unique layer structures with hydrogen-bonded sheets and paraffin domains, showing potential in materials science for their stability and solubility characteristics (Kricheldorf & Domschke, 1994).

Catalytic Enantioselective Amination The compound serves as a catalyst in the enantioselective amination of silyl enol ethers, leading to high yields and enantioselectivities. This process demonstrates its potential in asymmetric synthesis, crucial for pharmaceutical applications (Anada et al., 2007).

Columnar Tetraphenylethenes Synthesis In synthesizing various tetraphenylethenes with lipophilic side chains, the tetrakis compound plays a role in creating materials with mesomorphic properties. These compounds, displaying hexagonal columnar mesophases, are significant for advanced material applications (Schultz et al., 2001).

Electrochemical Properties in Tetrasubstituted Tetraphenylethenes The compound is involved in studies of electrochemical properties of tetrasubstituted tetraphenylethenes, which are important for understanding electron transfer processes in organic electronics (Schreivogel et al., 2006).

Cytotoxic Tetramic Acid Derivative Production Tetrakis compounds are used in producing cytotoxic tetramic acid derivatives with potential antibacterial, antiviral, and antioxidant activities. This is crucial in the search for new therapeutic agents (Wakimoto et al., 2011).

Stereocontrol in Organic Synthesis In organic synthesis, the tetrakis compound aids in stereocontrol, particularly in the synthesis of complex molecules like tetrahydrolipstatin. This aspect is vital for the precise construction of molecules in synthetic chemistry (Fleming & Lawrence, 1998).

Aggregation Properties in Porphyrins This compound contributes to understanding the aggregation properties of hyperporphyrins. Such knowledge is essential in photodynamic therapy and other medical applications where porphyrins are used (De Luca et al., 2006).

properties

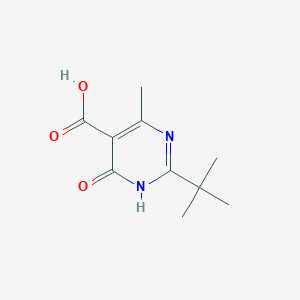

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of four molecules of (E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid with a molecule of 2,3,4,5-tetrahydroxyhexanedioic acid. The reaction is catalyzed by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain the final compound.", "Starting Materials": [ "(E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid", "2,3,4,5-tetrahydroxyhexanedioic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)" ], "Reaction": [ "Step 1: Dissolve 4 equivalents of (E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid and 1 equivalent of 2,3,4,5-tetrahydroxyhexanedioic acid in dry dichloromethane.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to the reaction mixture and stir for 24 hours at room temperature.", "Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct.", "Step 4: Purify the resulting product through column chromatography using a suitable solvent system to obtain the final compound." ] } | |

CAS RN |

1419478-52-6 |

Product Name |

(2R,3S,4S,5S)-2,3,4,5-Tetrakis[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]-2,3,4,5-tetrahydroxyhexanedioic acid |

Molecular Formula |

C42H34O20 |

Molecular Weight |

858.714 |

IUPAC Name |

(2R,3S,4S,5S)-2,3,4,5-tetrakis[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]-2,3,4,5-tetrahydroxyhexanedioic acid |

InChI |

InChI=1S/C42H34O20/c43-25-9-1-21(17-29(25)47)5-13-33(51)39(59,37(55)56)41(61,35(53)15-7-23-3-11-27(45)31(49)19-23)42(62,36(54)16-8-24-4-12-28(46)32(50)20-24)40(60,38(57)58)34(52)14-6-22-2-10-26(44)30(48)18-22/h1-20,43-50,59-62H,(H,55,56)(H,57,58)/b13-5+,14-6+,15-7+,16-8+/t39-,40+,41-,42-/m1/s1 |

InChI Key |

WINRWNWFZZGKBN-KFLUQYNTSA-N |

SMILES |

C1=CC(=C(C=C1C=CC(=O)C(C(=O)O)(C(C(=O)C=CC2=CC(=C(C=C2)O)O)(C(C(=O)C=CC3=CC(=C(C=C3)O)O)(C(C(=O)C=CC4=CC(=C(C=C4)O)O)(C(=O)O)O)O)O)O)O)O |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2722965.png)

![Methyl 2'-amino-6'-ethyl-1-(4-fluorobenzyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2722967.png)

![1-{2-(2-Methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}azepane](/img/structure/B2722969.png)

![N1-butyl-N2-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2722973.png)

![(5-fluorobenzo[b]thiophen-2-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2722975.png)

![2,5-difluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2722976.png)